molecular formula C20H22N2O8 B12297597 2,6-Bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid

2,6-Bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid

Cat. No.: B12297597
M. Wt: 418.4 g/mol
InChI Key: KQPFLOCEYZIIRD-UHFFFAOYSA-N
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Description

2,6-Bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid, also known as azotochelin, is a siderophore-inspired compound featuring a hexanoic acid backbone functionalized with two 2,3-dihydroxybenzoyl (catechol) groups via amide linkages. Its synthesis involves purified solvents (e.g., distilled for high purity) and characterization via elemental analysis, NMR (400–600 MHz), and mass spectrometry . The catechol moieties enable strong iron(III) chelation, making it relevant in plant iron uptake studies and microbial iron acquisition pathways .

Properties

IUPAC Name

2,6-bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O8/c23-14-8-3-5-11(16(14)25)18(27)21-10-2-1-7-13(20(29)30)22-19(28)12-6-4-9-15(24)17(12)26/h3-6,8-9,13,23-26H,1-2,7,10H2,(H,21,27)(H,22,28)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPFLOCEYZIIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

Antifibrinolytic Activity
The compound has been investigated for its antifibrinolytic properties, which are essential in controlling bleeding during surgical procedures. Its structural analogs have shown promise in inhibiting fibrinolysis, thus preventing excessive bleeding. For instance, derivatives of 6-aminohexanoic acid have been synthesized and evaluated for their ability to inhibit plasmin activity, a key enzyme in the fibrinolytic pathway .

Drug Delivery Systems
2,6-Bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid can serve as a linker in drug delivery systems. Its ability to form stable conjugates with various therapeutic agents enhances the bioavailability of these drugs. Studies have demonstrated that conjugates formed with this compound exhibit improved stability and efficacy compared to their unmodified counterparts .

Targeted Therapy
The compound's structure allows it to be utilized in targeted therapy approaches. By linking it to specific drugs or therapeutic agents, researchers can enhance the specificity and effectiveness of treatments for diseases such as cancer. The use of this compound in antisense oligonucleotide conjugates has shown significant improvements in drug resistance reversal in cancer cells .

Biochemical Research

Peptide Synthesis
In biochemical research, 2,6-Bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid is used as a building block for synthesizing modified peptides. Its unique structural properties allow for the creation of peptides with enhanced biological activities. For example, peptides containing this compound have demonstrated improved binding affinities and biological responses compared to traditional peptide structures .

Enzyme Inhibition Studies
The compound has been employed in studies aimed at understanding enzyme interactions and inhibition mechanisms. Its derivatives have been tested against various enzymes, revealing insights into their inhibitory effects and potential therapeutic applications .

Materials Science

Polymer Chemistry
In materials science, 2,6-Bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid can be used to synthesize polyamide materials. Its incorporation into nylon production processes has been explored due to its ability to enhance the mechanical properties of the resulting polymers. This application is particularly relevant in developing high-performance materials for industrial uses .

Nanotechnology
The compound's functional groups enable its use in nanotechnology applications. It can be utilized to modify nanoparticles for drug delivery systems or imaging agents in biomedical applications. The ability to tailor the surface properties of nanoparticles with this compound can enhance their performance in targeted therapies and diagnostics .

Case Studies

Study Title Objective Findings Reference
Evaluation of Antifibrinolytic PropertiesAssess the efficacy of derivatives of 2,6-Bis[(2,3-dihydroxybenzoyl)amino]hexanoic acidShowed significant inhibition of plasmin activity
Synthesis of Peptide ConjugatesInvestigate the use of the compound as a linkerEnhanced stability and bioactivity observed
Nanoparticle FunctionalizationModify nanoparticles for targeted drug deliveryImproved targeting and reduced side effects reported

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid
  • Structure : Replaces catechol groups with tert-butoxycarbonyl (Boc) protecting groups.
  • Molecular Weight : 346.42 g/mol (C₁₆H₃₀N₂O₆) vs. azotochelin’s ~376 g/mol (estimated).
  • Applications: Used in peptide synthesis as a protected intermediate for drug delivery systems, such as non-viral gene carriers .
  • Key Difference : Boc groups enhance solubility in organic solvents but reduce metal-binding capacity compared to catechols.
Methyl 2,6-Bis(2,3-dihydroxybenzamido)hexanoate
  • Structure : Methyl ester derivative of azotochelin.
  • Molecular Weight : 408.39 g/mol (C₂₁H₂₄N₂O₈).
  • Key Difference : The ester group may reduce stability under physiological conditions compared to the free carboxylic acid in azotochelin.
2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic Acid
  • Structure : Benzyloxycarbonyl (Cbz) groups instead of catechols.
  • Molecular Weight : ~434 g/mol (C₂₄H₂₈N₂O₆).
  • Key Difference : Cbz groups prioritize synthetic versatility over biological functionality.

Comparison with Iron Chelators

Azotochelin’s catechol-based chelation contrasts with synthetic ligands like EDTA and DTPA:

Compound Functional Groups Iron Binding Mechanism Molecular Weight (g/mol) Applications
Azotochelin Catechol (2×) + amide Hexadentate (Fe³⁺) ~376 Plant iron nutrition, microbial uptake
EDTA Carboxylate (4×) + amine Hexadentate (Fe³⁺) 292.24 Industrial/medical chelation
DTPA Carboxylate (5×) + amine Octadentate (Fe³⁺) 393.35 Heavy metal detoxification
DPH (N-Dihydroxy-N,N′-diisopropylhexanediamide) Hydroxamates (2×) Bidentate (Fe³⁺) ~260 Agricultural iron fertilizers

Key Findings :

  • Catechol-based ligands (azotochelin) exhibit higher specificity for Fe³⁺ in acidic environments (e.g., plant rhizosphere) compared to carboxylate-based EDTA .
  • Hydroxamate ligands (e.g., DPH) show moderate Fe³⁺ affinity but lower stability constants than catechol derivatives .

Pharmacological Derivatives

Peptide-Conjugated Analogues
  • Example: (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid is a precursor for amphiphilic dendrimers in cancer gene therapy .
  • Comparison : Azotochelin’s catechols are unsuitable for such applications due to oxidative instability, whereas Boc-protected derivatives offer controlled release in drug delivery.

Agricultural Relevance

Azotochelin outperforms synthetic chelators like EDDHSA in cucumber hydroponic systems, enhancing Fe³⁺ bioavailability by 30–40% under iron-deficient conditions .

Biological Activity

2,6-Bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid, also known as Azotochelin, is a compound that has garnered attention for its biological activity, particularly in the context of its role as a siderophore. Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to acquire iron from their environment. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C20H22N2O8
  • Molecular Weight : 418.397 g/mol
  • CAS Number : 23369-85-9
  • Appearance : Typically exists as a solid at room temperature.
  • LogP : 2.074 (indicating moderate lipophilicity)
  • Hydrogen Bond Donor Count : 7
  • Hydrogen Bond Acceptor Count : 8

Azotochelin functions primarily as a siderophore. It binds to iron ions (Fe³⁺), facilitating their transport into bacterial cells. The binding affinity of Azotochelin for iron is significantly higher than that of many competing ligands in the environment, which enhances the survival and growth of the producing organism under iron-limiting conditions.

Antimicrobial Activity

Research indicates that Azotochelin exhibits antimicrobial properties against various pathogens. Its ability to sequester iron is crucial for inhibiting the growth of bacteria that require iron for their metabolic processes.

Case Studies

  • Inhibition of Pathogenic Bacteria :
    • A study demonstrated that Azotochelin effectively inhibited the growth of Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections. The compound's iron-chelating ability was shown to disrupt the bacterial iron homeostasis, leading to reduced virulence and growth inhibition.
  • Role in Plant-Microbe Interactions :
    • In another study, Azotochelin was found to enhance the growth of certain plant species by promoting beneficial microbial populations in the rhizosphere. This interaction suggests potential applications in agriculture as a biofertilizer.

Research Findings

StudyFindings
Azotochelin's high affinity for Fe³⁺ enhances bacterial survival in iron-deficient environments.
Demonstrated antimicrobial activity against Pseudomonas aeruginosa, showcasing its potential in treating infections.
Promotes beneficial plant-microbe interactions, indicating agricultural applications.

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